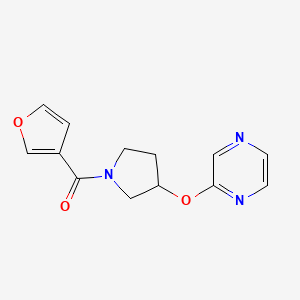

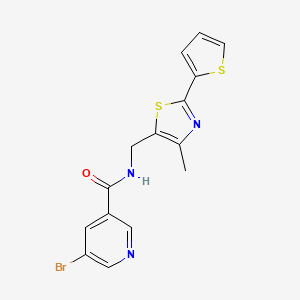

Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone" is a heterocyclic molecule that incorporates a furan ring, a pyrazine moiety, and a pyrrolidine ring. This structure is indicative of a molecule that could potentially exhibit a range of biological activities and be a candidate for further chemical modifications to enhance its properties for pharmaceutical applications.

Synthesis Analysis

The synthesis of furan-fused heterocycles has been explored in various studies. For instance, the gold(I)-catalyzed reactivity of furan-ynes with N-oxides has been used to synthesize substituted dihydropyridinones and pyranones, demonstrating the versatility of furan compounds in forming complex heterocyclic scaffolds . Additionally, a method involving Et3N-induced demethylation-annulation of alkynyl-pyridones and related compounds has been shown to be effective in synthesizing furan-fused heterocycles . Furthermore, the B(C6F5)3-catalyzed Prins/Ritter reaction has been employed to create hexahydro-1H-furo[3,4-c]pyranyl amide derivatives, indicating the potential for diverse synthetic routes to furan-containing compounds .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a five-membered oxygen-containing ring, which can engage in various chemical reactions due to its aromaticity and electron-rich nature. The substitution pattern on the furan ring can significantly influence the molecule's reactivity and interaction with other chemical entities.

Chemical Reactions Analysis

Furan derivatives are known to participate in a wide array of chemical reactions. The synthesis of polysubstituted furans has been achieved through a catalyst-free, one-pot heterocyclization approach, indicating the high reactivity of furan compounds under certain conditions . Moreover, the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing a naphthofuran moiety has been reported, showcasing the furan ring's ability to integrate into complex heterocyclic systems . The photoaddition reactions of psoralens, which are furan-containing compounds, with nucleic acids have also been studied, revealing the influence of substituents on the furan ring's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the introduction of substituents can affect the molecule's polarity, solubility, and stability. The synthesis of perhydro-furo[2,3-b]pyran (and furan)-3-yl methanols through oxygenative radical cyclization demonstrates the potential for generating furan derivatives with varied physical properties, which could be useful in different chemical and pharmaceutical applications .

科学的研究の応用

Microwave Assisted Synthesis and Biological Evaluation

One study focused on the synthesis of novel pyrazoline derivatives, including those related to Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, using microwave-assisted methods. These compounds exhibited significant anti-inflammatory and antibacterial activities. The research emphasized the efficiency of microwave irradiation in producing higher yields and environmental benefits over traditional methods. Molecular docking results suggested potential as templates for anti-inflammatory drug development (P. Ravula et al., 2016).

Novel Synthesis Approaches

Another study reported on a catalyst-free, one-pot synthesis method for polysubstituted furans, demonstrating a novel and efficient heterocyclization approach. This research could be relevant for creating complex molecules with potential therapeutic applications, highlighting the versatility and potential of furan-based compounds in chemical synthesis (S. Damavandi et al., 2012).

Antibacterial and Antioxidant Activities

Research into tri-substituted pyrazoles has unveiled their significant antibacterial and antioxidant properties. This study underscores the biological relevance of furan-based compounds, such as this compound, in developing new pharmacological agents. The research combined synthetic chemistry techniques with computational analysis to explore the compounds' biological activities and potential mechanisms of action (Golea Lynda, 2021).

Heterocyclic Core Development

Another significant application involves the synthesis of small molecules with heterocyclic cores, including furan derivatives, for their high affinity and selectivity towards human histamine H(3) receptors. Such compounds have implications in developing treatments for neurological disorders, showcasing the therapeutic potential of furan-based structures in neuropharmacology (Devin M. Swanson et al., 2009).

作用機序

Target of Action

Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis , suggesting that this compound may also target similar biochemical pathways or cellular structures.

Biochemical Pathways

Similar compounds have been shown to have anti-tubercular activity , suggesting that this compound may affect similar pathways

Result of Action

Similar compounds have been shown to have anti-tubercular activity , suggesting that this compound may have similar effects

特性

IUPAC Name |

furan-3-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-13(10-2-6-18-9-10)16-5-1-11(8-16)19-12-7-14-3-4-15-12/h2-4,6-7,9,11H,1,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVXQBIPCRWPEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)

![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)

![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)

![N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2527096.png)

![5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2527099.png)